molecular formula C9H16N2O B13276318 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B13276318
M. Wt: 168.24 g/mol
InChI Key: PZOKFZQTLNVLQP-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 1, an isopropyl group at position 3, and an ethan-1-ol group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with ethylene oxide under basic conditions to introduce the ethan-1-ol group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1H-pyrazol-1-yl)ethanol
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the ethan-1-ol group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(1-methyl-3-propan-2-ylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H16N2O/c1-7(2)9-8(4-5-12)6-11(3)10-9/h6-7,12H,4-5H2,1-3H3

InChI Key

PZOKFZQTLNVLQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1CCO)C

Origin of Product

United States

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